molecular formula C21H16F3N3O3S B11258154 6-(4-methoxyphenyl)-3-methyl-N-(4-(trifluoromethoxy)phenyl)imidazo[2,1-b]thiazole-2-carboxamide

6-(4-methoxyphenyl)-3-methyl-N-(4-(trifluoromethoxy)phenyl)imidazo[2,1-b]thiazole-2-carboxamide

Cat. No.: B11258154
M. Wt: 447.4 g/mol
InChI Key: DTRITCKTXDAJEJ-UHFFFAOYSA-N
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Description

6-(4-methoxyphenyl)-3-methyl-N-[4-(trifluoromethoxy)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both methoxy and trifluoromethoxy groups in the structure enhances its chemical properties, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-3-methyl-N-[4-(trifluoromethoxy)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 2-aminothiazole to form an intermediate, which is then subjected to cyclization with methyl iodide and subsequent reaction with 4-(trifluoromethoxy)aniline. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes the use of continuous flow reactors to enhance the reaction efficiency and yield. The purification steps typically involve recrystallization and chromatographic techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxyphenyl)-3-methyl-N-[4-(trifluoromethoxy)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium, H2O2 in basic medium.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: NaOMe in methanol, KOtBu in tert-butanol.

Major Products

Scientific Research Applications

6-(4-methoxyphenyl)-3-methyl-N-[4-(trifluoromethoxy)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-3-methyl-N-[4-(trifluoromethoxy)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, making it effective against various pathogens .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-(4-methoxyphenyl)-3-methyl-N-[4-(trifluoromethoxy)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide lies in its specific substituents, which enhance its chemical stability and biological activity. The presence of both methoxy and trifluoromethoxy groups contributes to its distinctive properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C21H16F3N3O3S

Molecular Weight

447.4 g/mol

IUPAC Name

6-(4-methoxyphenyl)-3-methyl-N-[4-(trifluoromethoxy)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide

InChI

InChI=1S/C21H16F3N3O3S/c1-12-18(19(28)25-14-5-9-16(10-6-14)30-21(22,23)24)31-20-26-17(11-27(12)20)13-3-7-15(29-2)8-4-13/h3-11H,1-2H3,(H,25,28)

InChI Key

DTRITCKTXDAJEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)OC(F)(F)F

Origin of Product

United States

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